Home > Products > Screening Compounds P96772 > LIT-001 (free base)
LIT-001 (free base) - 2245072-20-0

LIT-001 (free base)

Catalog Number: EVT-273271
CAS Number: 2245072-20-0
Molecular Formula: C28H33N7O2S
Molecular Weight: 531.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LIT-001 is the first potent nonpeptide agonist of oxytocin receptor (OT-R).
Overview

LIT-001 (free base) is a small-molecule compound that functions primarily as an agonist for the oxytocin receptor and exhibits mixed agonist and antagonist properties for the vasopressin receptor. First described in scientific literature in 2018, LIT-001 has garnered attention for its potential therapeutic applications, particularly in the treatment of social disorders such as autism. Its ability to mitigate social deficits in animal models positions it as a promising candidate for further research and development in psychiatric medicine .

Source and Classification

LIT-001 was developed by researchers at the University of Strasbourg and the Centre National de la Recherche Scientifique in France. It is classified as a non-peptide oxytocin receptor agonist, distinguishing it from traditional peptide-based therapies that target similar pathways. This classification is significant because non-peptide compounds often exhibit improved pharmacokinetic properties, including better oral bioavailability and longer half-lives compared to their peptide counterparts .

Synthesis Analysis

The synthesis of LIT-001 involves a multi-step process that begins with the preparation of its core structure, followed by various functional group modifications. The synthetic route typically employs organic solvents and catalysts under controlled temperature and pressure conditions to achieve desired chemical transformations. Specific methods may include:

  • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen or remove hydrogen from the compound.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to add hydrogen or remove oxygen.
  • Substitution: Involving the replacement of one functional group with another, often using halogens or nucleophiles like sodium hydroxide.
Molecular Structure Analysis

LIT-001 has a molecular formula of C28H33N7O2SC_{28}H_{33}N_{7}O_{2}S and a molecular weight of approximately 531.7 g/mol. Its structure is characterized by a unique arrangement that allows it to selectively bind to the oxytocin receptor while exhibiting varying degrees of activity on vasopressin receptors. The compound's predicted log P value ranges from 1.95 to 2.8, indicating moderate lipophilicity, which is beneficial for its ability to cross biological membranes, including the blood-brain barrier .

Chemical Reactions Analysis

LIT-001 undergoes several types of chemical reactions that are critical for its function and potential applications:

  • Oxidation Reactions: These reactions facilitate the introduction of functional groups that can enhance receptor binding affinity.
  • Reduction Reactions: These are essential for modifying existing functional groups to optimize pharmacological activity.
  • Substitution Reactions: These reactions allow for the fine-tuning of LIT-001's structure, impacting its selectivity for various receptors.

The specific outcomes of these reactions depend on the reagents used and the conditions under which they are conducted, which can significantly influence the efficacy and safety profile of LIT-001 .

Mechanism of Action

The pharmacological profile indicates that LIT-001 has an affinity (K_i) for the human oxytocin receptor at 226 nM and an effective concentration (EC_50) of 25 nM, demonstrating strong selectivity over vasopressin V1A receptors at higher concentrations .

Physical and Chemical Properties Analysis

LIT-001 displays several notable physical and chemical properties:

  • Solubility: The solubility of LIT-001 in phosphate-buffered saline at pH 7.4 is approximately 0.53 mM (0.34 mg/mL), indicating moderate water solubility.
  • Lipophilicity: Its log D value at pH 7.4 is around 2.0, suggesting favorable characteristics for membrane permeability.
  • Stability: In vitro studies have shown that LIT-001 remains stable in human hepatocytes at physiological temperatures without significant degradation over time .

These properties contribute to its potential as a therapeutic agent capable of effectively reaching target sites within the body.

Applications

LIT-001 has several scientific research applications:

  • Psychiatric Research: It is primarily investigated for its potential in treating social deficits associated with autism spectrum disorders.
  • Pharmacological Studies: As a tool compound, LIT-001 aids researchers in understanding oxytocin receptor biology and its implications in social behavior.
  • Drug Development: The favorable pharmacokinetic profile makes LIT-001 a candidate for developing new drugs targeting oxytocin receptors, potentially leading to innovative treatments for various psychiatric conditions .
Introduction to LIT-001 (Free Base)

Definition and Chemical Classification

LIT-001 free base (CAS No: 2245072-20-0) is a structurally novel, low-molecular-weight compound classified as a nonpeptide oxytocin receptor (OT-R) agonist. Its systematic IUPAC name is (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide, with the molecular formula C₂₈H₃₃N₇O₂S and a molecular weight of 531.67 g/mol [3] [6] [7]. The compound features a chiral center with an (S)-configuration at the pyrrolidine ring, which is critical for its biological activity [1] [4]. Unlike peptide-based oxytocin analogs, LIT-001 belongs to the pyrazolobenzodiazepine derivatives, characterized by a complex heterocyclic scaffold that enables specific receptor interactions [1] [8].

Table 1: Physicochemical Properties of LIT-001 (Free Base)

PropertyValueMeasurement Method
Molecular FormulaC₂₈H₃₃N₇O₂SHigh-resolution mass spectrometry
Molecular Weight531.67 g/molCalculated
Hydrogen Bond Donors2Computational prediction
Hydrogen Bond Acceptors8Computational prediction
Rotatable Bonds8Computational prediction
Topological Polar Surface Area117.83 ŲComputational prediction
LogD (pH 7.4)2.0 ± 0.3Experimental measurement
Water Solubility0.53 ± 0.03 mM (0.34 mg/mL)Thermodynamic measurement in PBS
Chiral Configuration(S)-isomerStereochemical analysis

The compound's lipophilicity (LogD₇.₄ = 2.0) and moderate polar surface area contribute to its blood-brain barrier permeability, a significant advantage over peptide-based oxytocin analogs [8]. X-ray crystallography and NMR studies confirm the extended conformation of its benzodiazepine-pyrrolidine backbone, facilitating optimal engagement with the orthosteric binding site of the oxytocin receptor [1] [4].

Historical Development of Nonpeptide Oxytocin Receptor Agonists

The development of nonpeptide OT-R agonists represents a paradigm shift from peptide-based therapeutics, addressing three fundamental limitations of oxytocin: poor oral bioavailability (0.002% cerebrospinal fluid penetration after subcutaneous administration), extremely short half-life (20-60 minutes), and lack of receptor selectivity [1] [2]. Prior to LIT-001, researchers developed early nonpeptide candidates:

  • WAY-267,464: The first-generation OT-R agonist (Ki = 978 nM at OT-R) with limited selectivity, exhibiting higher affinity for V₁aR (Ki = 113 nM) and weak functional efficacy (EC₅₀ = 881 nM). Despite crossing the BBB, it showed inconsistent prosocial effects in rodent models and significant off-target activity [5].
  • TC OT 39: An imidazopyridine derivative with moderate potency (OT-R EC₅₀ ~100 nM) but negligible brain penetration, limiting its therapeutic utility [1] [2].

LIT-001 emerged from a systematic structure-activity relationship (SAR) campaign by the University of Strasbourg and CNRS, published in 2018. Researchers optimized the pyrazolobenzodiazepine scaffold through iterative modifications to enhance OT-R specificity and brain exposure [1] [2] [4]. This effort yielded LIT-001 with significantly improved pharmacokinetic properties: 236-fold selectivity for OT-R over V₁aR (EC₅₀ = 25 nM vs. V₁aR IC₅₀ = 5900 nM), and oral bioavailability >50% in rodents [1] [8]. Unlike its predecessors, LIT-001 demonstrated robust in vivo efficacy after peripheral administration—the first nonpeptide agonist to reverse social deficits in autism models [2] [4].

Table 2: Evolution of Key Nonpeptide Oxytocin Receptor Agonists

CompoundOT-R Affinity (Ki/EC₅₀)V₁aR ActivityBBB PenetrationIn Vivo Social EffectKey Limitations
WAY-267,464978 nM Ki / 881 nM EC₅₀Agonist (Ki=113 nM)ModerateInconsistentLow selectivity, weak efficacy
TC OT 39~100 nM EC₅₀Antagonist at high dosesNegligibleNone demonstratedPoor brain penetration
LIT-001226 nM Ki / 25 nM EC₅₀Weak antagonistHighRobust improvementV₂ receptor agonism

Significance in Neuropharmacology and Autism Spectrum Disorder (ASD) Research

LIT-001 represents a groundbreaking pharmacological tool for investigating oxytocinergic pathways, addressing a critical therapeutic gap in ASD treatment. Its significance extends across three domains:

Mechanistic Insights into Oxytocin Signaling

LIT-001 acts as a nonbiased full agonist at OT-R, activating both Gq-mediated calcium mobilization and β-arrestin pathways without preference—unlike peptide analogs that may exhibit signaling bias [1] [8]. In vitro studies confirm its exceptional receptor specificity among 24 GPCRs, 6 ion channels, 3 transporters, and 10 enzymes, with significant activity only at OT-R (5μM screening concentration) [8]. This selectivity profile enables precise modulation of oxytocin-dependent neurotransmission without confounding off-target effects [1] [4].

Therapeutic Validation in ASD Models

In the Oprm1⁻/⁻ mouse model of autism (50% 129SVPas–50% C57BL/6J hybrid background), intraperitoneal administration of LIT-001 (10-20 mg/kg) produces a dose-dependent reversal of social interaction deficits [1] [2] [3]. Treated mice exhibit increased social investigation (p<0.01 vs. controls), enhanced preference for social stimuli (comparable to wild-type mice), and reduced anxiety-like behaviors in novel environments [2] [4]. These effects persist for >4 hours post-administration, correlating with its favorable pharmacokinetic profile: plasma half-life of 2.7 hours and brain-to-plasma ratio of 0.8 in rodents [1] [8]. Crucially, LIT-001's efficacy is abolished by co-administration of selective OT-R antagonists (e.g., L-368,699), confirming its target specificity [8].

Table 3: Effects of LIT-001 in Preclinical ASD Models

Behavioral DomainTest ParadigmLIT-001 Effect (10-20 mg/kg i.p.)Statistical Significance
Social InteractionThree-chamber test↑ Time with live mouse vs. dummyp<0.01 vs. vehicle
Social RecognitionOlfactory habituation↑ Discrimination of novel social odorsp<0.05
Anxiety-like BehaviorElevated plus maze↑ Open arm exploration timep<0.05
Repetitive BehaviorMarble burying↓ Number of marbles buriedp<0.01

Broader Neuropharmacological Applications

Beyond ASD, LIT-001 demonstrates therapeutic potential in chronic inflammatory pain models. A single intraperitoneal dose (10 mg/kg) produces long-lasting analgesia (>24 hours) in Complete Freund's Adjuvant (CFA)-induced inflammatory pain, reducing mechanical hyperalgesia by 60% and thermal hyperalgesia by 75% [8]. This effect is mediated through peripheral and central OT receptors, evidenced by blockade with the selective antagonist L-368,899 [8]. The compound's metabolic stability (no degradation in human hepatocytes after 2 hours) and negligible CYP450 inhibition (IC₅₀ >11μM for CYP3A4) further support its translational potential [8]. Currently in preclinical development by University of Strasbourg/CNRS for ASD, LIT-001 exemplifies rational design of neurotherapeutics targeting socially-relevant neural circuits [1] [10].

Properties

CAS Number

2245072-20-0

Product Name

LIT-001 (free base)

IUPAC Name

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide

Molecular Formula

C28H33N7O2S

Molecular Weight

531.7 g/mol

InChI

InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1

InChI Key

AOPORIRPXVMWSL-DEOSSOPVSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C

Solubility

Soluble in DMSO

Synonyms

LIT-001; LIT 001; LIT001

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.